molecular formula C12H10N6O2 B3070756 1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid CAS No. 1005646-64-9

1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3070756
CAS No.: 1005646-64-9
M. Wt: 270.25 g/mol
InChI Key: UGXKJUFRIUUVII-UHFFFAOYSA-N
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Description

1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their high nitrogen content and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of 5-Phenyl-2H-tetrazole: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions.

    Coupling with Pyrazole Derivative: The 5-phenyl-2H-tetrazole is then coupled with a pyrazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.

    Materials Science: It is explored for its use in the development of high-energy materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2H-tetrazole: A precursor in the synthesis of the target compound.

    1H-Pyrazole-3-carboxylic acid: Another building block used in the synthesis.

    Tetrazole Derivatives: Compounds like losartan and latamoxef, which are used in pharmaceuticals.

Uniqueness

1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid is unique due to its combination of the tetrazole and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[(5-phenyltetrazol-2-yl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c19-12(20)10-6-7-17(14-10)8-18-15-11(13-16-18)9-4-2-1-3-5-9/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXKJUFRIUUVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CN3C=CC(=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid
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1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid
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1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid
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1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid
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1-((5-Phenyl-2H-tetrazol-2-yl)methyl)-1H-pyrazole-3-carboxylic acid

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